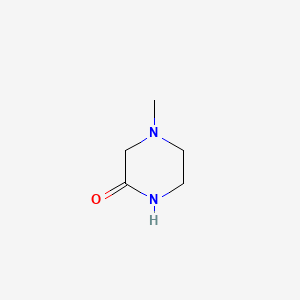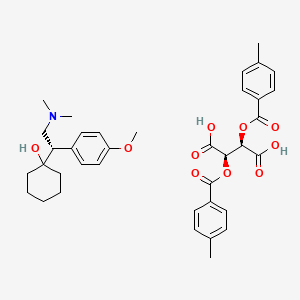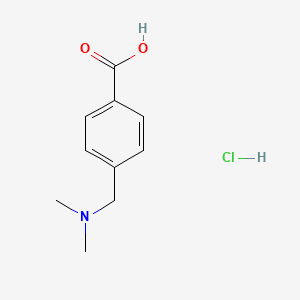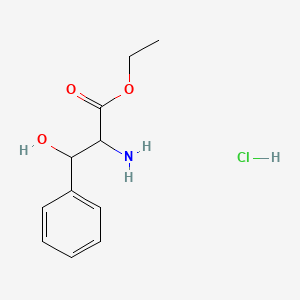
2-Methyl-7,8-dihydroquinazolin-5(6H)-one
Vue d'ensemble
Description
2-Methyl-7,8-dihydroquinazolin-5(6H)-one, also known as 2-methyl-7,8-dihydroquinazoline-5(6H)-one, is a heterocyclic aromatic compound found in nature. It is a member of the quinazoline family of compounds, which are characterized by their aromatic rings and their ability to form complexes with other molecules. 2-Methyl-7,8-dihydroquinazoline-5(6H)-one has been studied extensively in the laboratory due to its unique properties and potential applications in a variety of fields.
Applications De Recherche Scientifique
Eco-Friendly Synthesis Approaches
An innovative, eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, including compounds similar to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, was achieved through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids (ILs) or a one-pot three-component cyclocondensation in ionic liquid–water solvent systems without any additional catalyst. This methodology offers a green chemistry approach to synthesizing dihydroquinazolinones, highlighting the importance of sustainable practices in chemical synthesis (Chen et al., 2007).
Antitubercular Agents
Research into novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, closely related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, demonstrates significant potential in antitubercular applications. These compounds, derived via variants of the Bohlmann-Rahtz reaction, showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), positioning them as potent antitubercular agents (Kantevari et al., 2011).
Tubulin-Polymerization Inhibitors
The modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads to the discovery of 4-(N-cycloamino)quinazolines, which includes structural modifications related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one. These compounds have been evaluated as new tubulin-polymerization inhibitors targeting the colchicine site, demonstrating high in vitro cytotoxic activity and significant potency against tubulin assembly. This research suggests potential therapeutic applications in cancer treatment by disrupting microtubule formation (Wang et al., 2014).
Tumor-Vascular Disrupting Agents
Investigations into 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which shares a similar quinazolinone core with 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, have identified it as a promising anticancer lead. This compound inhibited tumor growth significantly in mice without obvious signs of toxicity, showcasing its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). These findings provide valuable insights into the development of new anticancer therapies (Cui et al., 2017).
Propriétés
IUPAC Name |
2-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-5-7-8(11-6)3-2-4-9(7)12/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUDZHKSWWRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275179 | |
| Record name | 7,8-Dihydro-2-methyl-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7,8-dihydroquinazolin-5(6H)-one | |
CAS RN |
21599-29-1 | |
| Record name | 7,8-Dihydro-2-methyl-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21599-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-2-methyl-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)









![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)


![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)